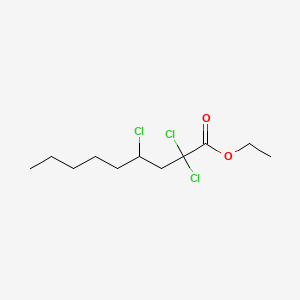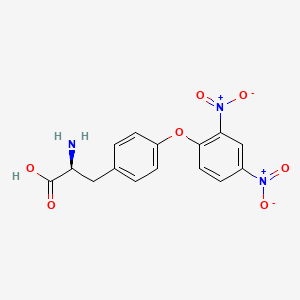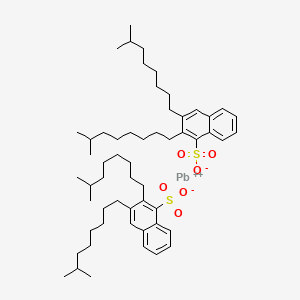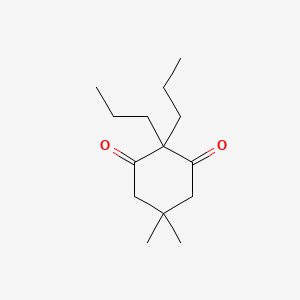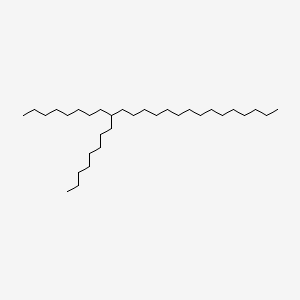
1-Phenoxy-3-((2-(2,6-xylidino)ethyl)amino)-2-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenoxy-3-((2-(2,6-xylidino)ethyl)amino)-2-propanol hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a phenoxy group, a xylidino group, and a propanol backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenoxy-3-((2-(2,6-xylidino)ethyl)amino)-2-propanol hydrochloride typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Step 1: Formation of the phenoxy group through nucleophilic substitution reactions.
Step 2: Introduction of the xylidino group via amination reactions.
Step 3: Coupling of the intermediate compounds to form the final product.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenoxy-3-((2-(2,6-xylidino)ethyl)amino)-2-propanol hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a ketone or aldehyde.
Reduction: Reduction of the phenoxy group to a phenol.
Substitution: Replacement of the xylidino group with other amines.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals or pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Phenoxy-3-((2-(2,6-xylidino)ethyl)amino)-2-propanol hydrochloride involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Binding to enzymes, receptors, or ion channels.
Pathways Involved: Modulation of signaling pathways, such as the inhibition of enzyme activity or alteration of receptor function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Phenoxy-3-((2-(2,6-dimethylphenyl)ethyl)amino)-2-propanol hydrochloride
- 1-Phenoxy-3-((2-(2,6-diethylphenyl)ethyl)amino)-2-propanol hydrochloride
Uniqueness
1-Phenoxy-3-((2-(2,6-xylidino)ethyl)amino)-2-propanol hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
71314-17-5 |
|---|---|
Molekularformel |
C19H27ClN2O2 |
Molekulargewicht |
350.9 g/mol |
IUPAC-Name |
1-[2-(2,6-dimethylanilino)ethylamino]-3-phenoxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C19H26N2O2.ClH/c1-15-7-6-8-16(2)19(15)21-12-11-20-13-17(22)14-23-18-9-4-3-5-10-18;/h3-10,17,20-22H,11-14H2,1-2H3;1H |
InChI-Schlüssel |
UYQHEGUSBOZIIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NCCNCC(COC2=CC=CC=C2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


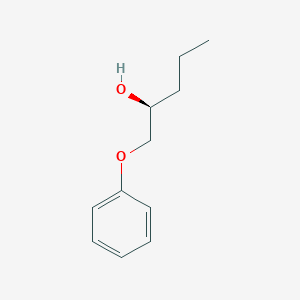
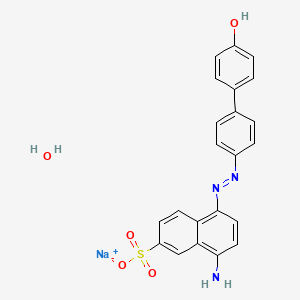
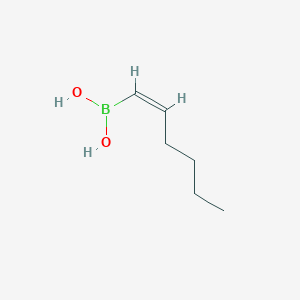
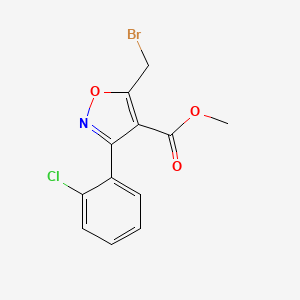
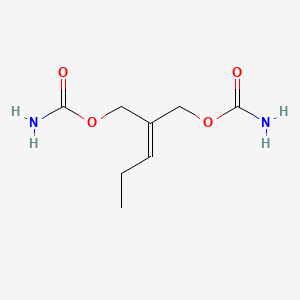
![(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B13804648.png)
![(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentanone](/img/structure/B13804660.png)
